1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one;oxalic acid
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one; oxalic acid is a compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperazine moiety and a cyclopentylpropanone structure, combined with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one typically involves the reaction of 4-benzylpiperazine with a suitable cyclopentylpropanone derivative. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include sodium cyanoborohydride in methanol, which facilitates the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized to ensure cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkyl or acyl derivatives.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.
Biology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to enhance the bioactivity of the compound by facilitating binding to these targets . The exact pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one stands out due to its unique combination of a benzylpiperazine moiety and a cyclopentylpropanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c22-19(11-10-17-6-4-5-7-17)21-14-12-20(13-15-21)16-18-8-2-1-3-9-18;3-1(4)2(5)6/h1-3,8-9,17H,4-7,10-16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGWATUTIPSGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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